molecular formula C15H19NO3 B14305360 7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one CAS No. 114145-40-3

7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one

Cat. No.: B14305360
CAS No.: 114145-40-3
M. Wt: 261.32 g/mol
InChI Key: BKTNEFMZEZEBGK-UHFFFAOYSA-N
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Description

7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one is a derivative of coumarin, a class of compounds known for their diverse biological and photophysical properties. This compound is particularly notable for its fluorescence, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one typically involves the condensation of 4-(diethylamino)-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation followed by cyclization and decarboxylation to yield the desired coumarin derivative .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in fluorescence microscopy and as a marker in biological assays.

    Medicine: Investigated for its potential as an anti-cancer agent and in photodynamic therapy.

    Industry: Utilized in the development of fluorescent dyes and sensors

Mechanism of Action

The compound exerts its effects primarily through its fluorescence properties. Upon excitation by light, it undergoes intramolecular charge transfer, resulting in fluorescence emission. This property is exploited in various applications, from imaging to sensing. The molecular targets and pathways involved include interactions with cellular components in biological systems and specific binding sites in chemical assays .

Comparison with Similar Compounds

Similar Compounds

  • 7-(Diethylamino)-4-methylcoumarin
  • 7-(Diethylamino)-4-hydroxycoumarin
  • 7-(Diethylamino)-4-trifluoromethylcoumarin

Uniqueness

Compared to its analogs, 7-(Diethylamino)-4-ethoxy-2H-1-benzopyran-2-one exhibits unique photophysical properties, such as a distinct fluorescence emission spectrum and higher stability under various conditions. These characteristics make it particularly valuable in applications requiring precise and reliable fluorescence signals .

Properties

CAS No.

114145-40-3

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

7-(diethylamino)-4-ethoxychromen-2-one

InChI

InChI=1S/C15H19NO3/c1-4-16(5-2)11-7-8-12-13(18-6-3)10-15(17)19-14(12)9-11/h7-10H,4-6H2,1-3H3

InChI Key

BKTNEFMZEZEBGK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)OCC

Origin of Product

United States

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